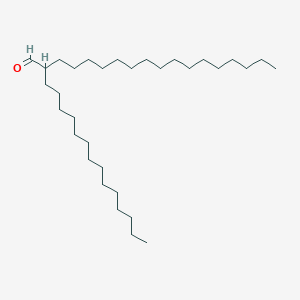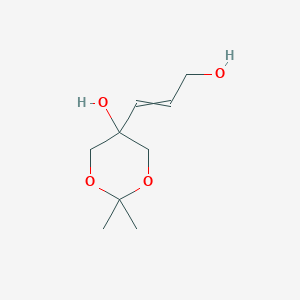
3-(5-Chloro-3,4-dihydroisoquinolin-1-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Chloro-3,4-dihydroisoquinolin-1-yl)quinoline is a chemical compound that belongs to the class of quinoline derivatives.
Méthodes De Préparation
The synthesis of 3-(5-Chloro-3,4-dihydroisoquinolin-1-yl)quinoline typically involves the reaction of 5-chloro-3,4-dihydroisoquinoline with quinoline under specific reaction conditions. One common method involves the use of a solvent such as tetrahydrofuran and a base like sodium carbonate to facilitate the reaction . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
3-(5-Chloro-3,4-dihydroisoquinolin-1-yl)quinoline undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-(5-Chloro-3,4-dihydroisoquinolin-1-yl)quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
3-(5-Chloro-3,4-dihydroisoquinolin-1-yl)quinoline can be compared with other quinoline derivatives such as chloroquine, mepacrine, and camptothecin . These compounds share a similar quinoline core structure but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Similar compounds include:
Chloroquine: Known for its antimalarial activity.
Mepacrine: Used as an antiprotozoal agent.
Camptothecin: A potent anticancer agent.
Propriétés
Numéro CAS |
919786-25-7 |
|---|---|
Formule moléculaire |
C18H13ClN2 |
Poids moléculaire |
292.8 g/mol |
Nom IUPAC |
3-(5-chloro-3,4-dihydroisoquinolin-1-yl)quinoline |
InChI |
InChI=1S/C18H13ClN2/c19-16-6-3-5-15-14(16)8-9-20-18(15)13-10-12-4-1-2-7-17(12)21-11-13/h1-7,10-11H,8-9H2 |
Clé InChI |
KPTIPMVNDJBHRD-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(C2=C1C(=CC=C2)Cl)C3=CC4=CC=CC=C4N=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1Z)-3-{[3-(dimethylamino)propyl]amino}-1-(1-methyl-1H-indol-3-yl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide](/img/structure/B12632126.png)
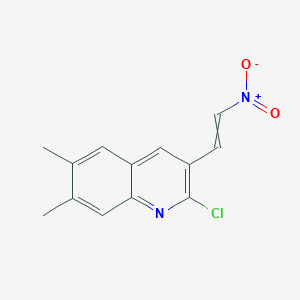
![N-(3-chloro-4-fluorophenyl)-1-[N-(phenylcarbonyl)glycyl]piperidine-3-carboxamide](/img/structure/B12632135.png)
![4-Ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine](/img/structure/B12632136.png)
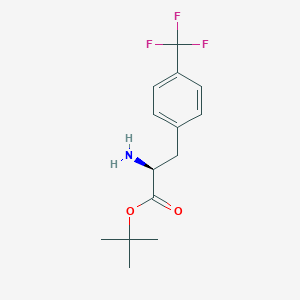
![2-[(3-Chlorophenyl)sulfonyl]pyridine](/img/structure/B12632150.png)
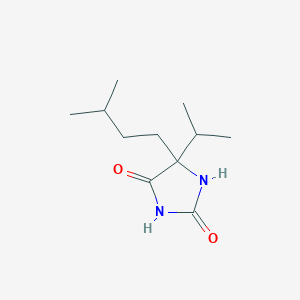
![N-(1-{Butyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12632159.png)
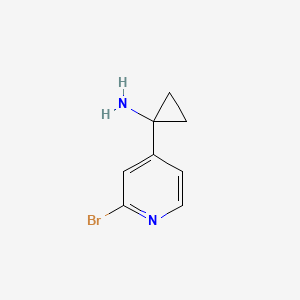
![(7R,8AS)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B12632170.png)
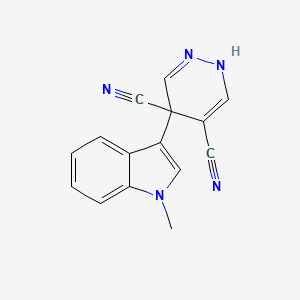
![2-Ethoxy-5-[(phenylsulfanyl)methyl]-3-(prop-1-en-1-yl)furan](/img/structure/B12632181.png)
